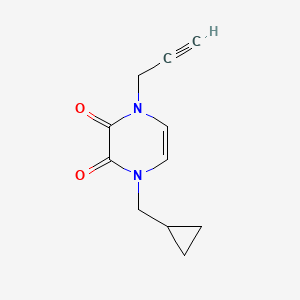![molecular formula C7H16Cl2N4O B2583748 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride CAS No. 2309446-94-2](/img/structure/B2583748.png)
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride is a spirocyclic compound with a unique structure that includes a spiro junction and multiple nitrogen atoms. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and pharmaceutical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions. This method is preferred over conventional methods due to its higher yield and shorter reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antimycobacterial agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Escherichia coli, which is crucial for bacterial DNA replication . This inhibition leads to the antibacterial effects observed in vitro.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: This compound has a similar spirocyclic structure but differs in its functional groups and biological activities.
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different substituents and biological properties.
Uniqueness
2-methyl-1,2,4,8-tetraazaspiro[45]decan-3-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms
Eigenschaften
IUPAC Name |
2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-11-6(12)9-7(10-11)2-4-8-5-3-7;;/h8,10H,2-5H2,1H3,(H,9,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQFAYOTODSOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC2(N1)CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/new.no-structure.jpg)


![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,4-diazepane](/img/structure/B2583686.png)

